molecular formula C12H9N5 B11483360 1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline

1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline

Cat. No.: B11483360
M. Wt: 223.23 g/mol
InChI Key: VVZHTYCWSHCZOI-UHFFFAOYSA-N
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Description

1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system that includes a benzene ring, a tetrazole ring, and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline typically involves the reaction of 2,4-dichloroquinazoline with sodium azide, followed by nucleophilic aromatic substitution with amines at the C-5 position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Sodium azide, amines, copper(I) iodide.

    Conditions: Solvents like DMF, temperatures ranging from room temperature to reflux conditions, and the presence of catalysts such as copper(I) iodide.

Major Products

The major products formed from these reactions include 5-amino derivatives of tetrazolo[1,5-a]quinazoline and 1,2,3-triazoles .

Mechanism of Action

The mechanism of action of 1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline is unique due to its specific ring fusion and the presence of both tetrazole and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

11,12,13,14,16-pentazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14-heptaene

InChI

InChI=1S/C12H9N5/c1-2-4-9-8(3-1)5-6-11-10(9)7-13-12-14-15-16-17(11)12/h1-6H,7H2,(H,13,14,16)

InChI Key

VVZHTYCWSHCZOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)N4C(=NN=N4)N1

Origin of Product

United States

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